

An In-depth Technical Guide to Ethyl 6-bromo-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 6-bromo-1H-indole-3-carboxylate

Cat. No.: B008564

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This guide provides comprehensive technical information on **ethyl 6-bromo-1H-indole-3-carboxylate**, a marine-derived natural product with noted anti-tumor activity.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data on its chemical properties, potential synthetic routes, and analytical procedures.

Chemical and Physical Properties

Ethyl 6-bromo-1H-indole-3-carboxylate is a member of the bromoindole class of compounds, which have been isolated from various marine organisms.[2] The following table summarizes its key molecular data.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂	[3]
Molecular Weight	268.11 g/mol	[3]
CAS Number	103858-55-5	[3]
Canonical SMILES	CCOC(=O)C1=CNC2=C1C=C C(=C2)Br	[3]
InChI Key	GBTDSENHTMLWAI- UHFFFAOYSA-N	[3]
Purity	Typically ≥97%	[3]
Appearance	Solid (form may vary)	
Storage	Store in a cool, dry, and well- ventilated area away from incompatible substances.	[3]

Experimental Protocols

While **ethyl 6-bromo-1H-indole-3-carboxylate** can be isolated from natural sources such as the sponge *Iotrochota purpurea*[1] and *Pleroma menoui*[2], synthetic routes are crucial for ensuring a consistent supply for research and development. Below is a detailed, representative protocol for a potential synthesis, based on established indole chemistry.

Protocol: Synthesis of **Ethyl 6-bromo-1H-indole-3-carboxylate** via Fischer Indole Synthesis

This protocol describes a plausible multi-step synthesis starting from 4-bromophenylhydrazine and ethyl pyruvate.

Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) and ethanol (100 mL).

- **Addition of Reagents:** To this suspension, add sodium acetate (7.3 g, 89.4 mmol) followed by the dropwise addition of ethyl pyruvate (5.7 g, 49.2 mmol) over 15 minutes at room temperature.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.
- **Work-up and Isolation:** Upon completion, the reaction mixture is poured into ice-cold water (200 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield the crude hydrazone.
- **Purification:** The crude product can be purified by recrystallization from ethanol to afford the pure hydrazone as a solid.

Step 2: Cyclization to **Ethyl 6-bromo-1H-indole-3-carboxylate**

- **Reaction Setup:** In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the dried hydrazone from Step 1 (10.0 g, 35.1 mmol).
- **Addition of Catalyst:** Add a polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol as the cyclizing agent. For this example, we will use a 10% solution of sulfuric acid in absolute ethanol (100 mL).
- **Reaction Conditions:** The mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-3 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
- **Work-up and Isolation:** The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice (300 g). The resulting mixture is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration.
- **Purification:** The crude product is washed with water and dried. Further purification is achieved by flash column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are

combined and the solvent is removed under reduced pressure to yield **ethyl 6-bromo-1H-indole-3-carboxylate**.

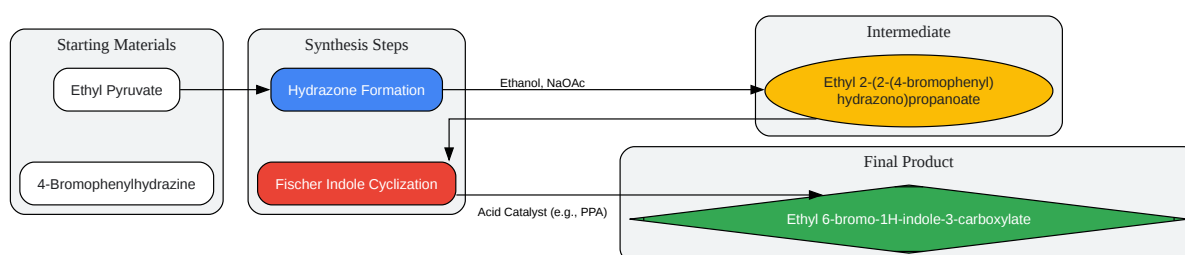
Analytical Characterization:

The structure and purity of the final compound should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[2]
- Infrared (IR) Spectroscopy: To identify functional groups.
- High-Performance Liquid Chromatography (HPLC): To determine purity.

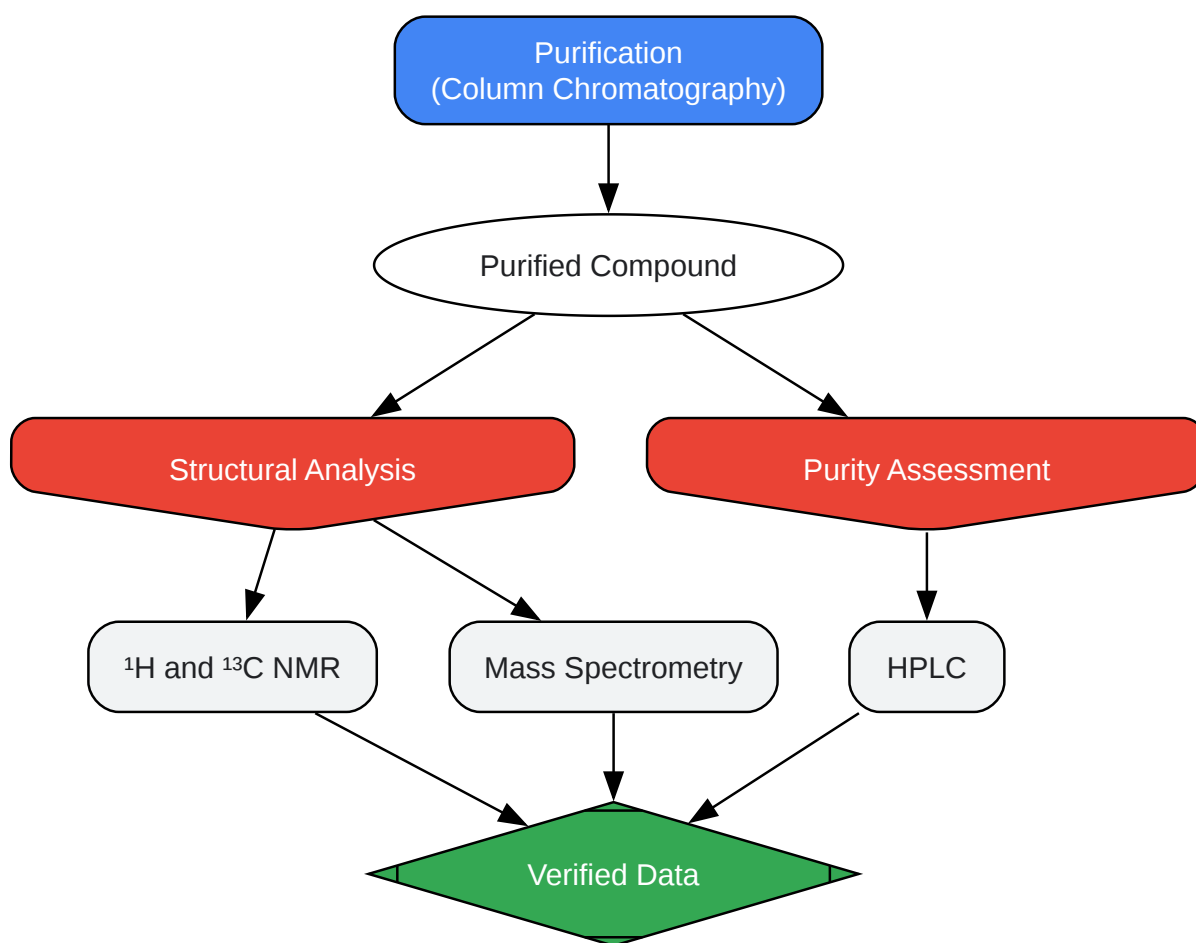
Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and a general analytical workflow for the characterization of the target compound.



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Caption: Synthetic pathway for **ethyl 6-bromo-1H-indole-3-carboxylate**.



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Caption: Analytical workflow for product verification and characterization.

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